molecular formula C15H18BrN3O3 B2897016 (5-Bromofuran-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210708-97-6

(5-Bromofuran-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2897016
CAS No.: 1210708-97-6
M. Wt: 368.231
InChI Key: LNFQQRJMCYPRBK-UHFFFAOYSA-N
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Description

This compound features a brominated furan moiety linked via a methanone group to a piperidine ring substituted with a 5-isopropyl-1,3,4-oxadiazole heterocycle. Its synthesis likely involves coupling a bromofuran precursor (e.g., 5-bromo-2-furoic acid derivatives) with a functionalized piperidine-oxadiazole intermediate, as seen in analogous heterocyclic syntheses . Characterization methods include $ ^1H $-NMR (500 MHz) and high-resolution mass spectrometry (HRMS), consistent with protocols for related brominated furan derivatives .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O3/c1-9(2)13-17-18-14(22-13)10-5-7-19(8-6-10)15(20)11-3-4-12(16)21-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFQQRJMCYPRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Bromofuran-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and apoptosis induction. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H18BrN3O2C_{15}H_{18}BrN_{3}O_{2} and a molecular weight of 356.23 g/mol. Its structure features a bromofuran moiety linked to a piperidine ring substituted with an oxadiazole group, which is known for enhancing biological activity.

  • Caspase Activation : The compound has been identified as an activator of caspases, which are crucial in the apoptotic pathway. Apoptosis is a form of programmed cell death that is often dysregulated in cancer cells. By activating caspases, this compound may promote apoptosis in malignant cells .
  • Androgen Receptor Modulation : Research indicates that compounds similar to this one exhibit significant antagonistic activity against androgen receptors (AR). This property is particularly relevant for prostate cancer therapies, where AR signaling plays a pivotal role in tumor growth .
  • Inhibition of Proliferation : Studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines, suggesting its potential utility as an anti-cancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Apoptosis InductionActivates caspases leading to cell death
Anticancer EfficacyInhibits proliferation in cancer cell lines
Androgen Receptor AntagonismHigh affinity for AR with minimal agonism

Case Study 1: Apoptotic Effects on Cancer Cells

A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The results indicated that at concentrations above 10 µM, significant apoptosis was observed compared to untreated controls .

Case Study 2: Prostate Cancer Model

In a preclinical model of prostate cancer, administration of the compound led to a marked reduction in tumor size and weight. The study highlighted that the compound's ability to inhibit AR signaling was correlated with decreased tumor proliferation rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects in Brominated Heterocycles

  • 5-Bromo-3-methyl-2(5H)-furanone: Synthesized via N-bromosuccinimide (NBS)-mediated bromination, this compound shares the bromofuran core but lacks the piperidine-oxadiazole moiety. Its reactivity is dominated by the α,β-unsaturated ketone system, enabling Michael addition or Diels-Alder reactions, unlike the methanone-linked structure of the target compound .
  • Pyrazoline Derivatives (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone): These compounds incorporate bromine on aromatic rings but feature a pyrazoline scaffold instead of furan-oxadiazole. The pyrazoline core confers distinct electronic properties, such as enhanced dipole moments (3.2–3.5 D), compared to the oxadiazole’s planar, electron-deficient nature .

Piperidine-Oxadiazole Hybrids

  • 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine Derivatives : Replacing the isopropyl group with methyl reduces steric bulk, increasing solubility (e.g., logP = 1.8 vs. 2.5 for the isopropyl analog). However, the isopropyl group in the target compound may enhance binding to hydrophobic pockets in biological targets.
  • 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole : The 1,3,4-oxadiazole isomer (as in the target compound) exhibits higher thermal stability (decomposition >250°C) compared to 1,2,4-oxadiazoles (~200°C), attributed to resonance stabilization .

Pharmacological Profiles (Hypothetical)

While direct data for the target compound is unavailable, analogs suggest:

Compound Class Bioactivity (IC₅₀) Key Interactions
Bromofuran Derivatives Antimicrobial: 10–50 μM DNA gyrase inhibition
Piperidine-Oxadiazole Hybrids Anticancer: 1–10 μM Kinase domain binding
Pyrazoline Derivatives Anti-inflammatory: 5–20 μM COX-2 inhibition

The target compound’s dual bromofuran and oxadiazole motifs may synergize for multitarget activity, though this requires experimental validation.

Q & A

Q. How can researchers optimize the synthesis of (5-Bromofuran-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Catalyst Use : Triethylamine or DIPEA facilitates coupling reactions between bromofuran and oxadiazole-piperidine intermediates .
  • Reaction Monitoring : Use TLC and HPLC to track intermediate formation and purity (≥95%) .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H/13^13C NMR identifies substituent positions (e.g., bromofuran C-Br at ~δ 160 ppm) and confirms piperidine-oxadiazole connectivity .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm1^{-1}) and oxadiazole ring (C=N, ~1600 cm1^{-1}) .
  • HPLC-MS : Validates molecular ion peaks (e.g., [M+H]+^+) and purity (>98%) .
  • X-ray Crystallography : Resolves 3D conformation, particularly steric effects from the isopropyl group .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) at 1–10 µM concentrations. Use fluorescence-based assays for IC50_{50} determination .
  • Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • ADME Profiling : Evaluate solubility (PBS buffer) and metabolic stability using liver microsomes .

Advanced Research Questions

Q. How to design experiments to investigate bioactivity in metabolic syndrome or CNS disorders?

Methodological Answer:

  • Animal Models : Use high-fat-diet-induced obese mice for metabolic syndrome or transgenic Alzheimer’s models for CNS studies .
  • Dosage Regimen : Administer 10–50 mg/kg/day orally for 4–6 weeks. Monitor biomarkers (e.g., blood glucose, Aβ plaques) .
  • Control Groups : Include vehicle controls and reference drugs (e.g., metformin for metabolic syndrome) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Replicate Studies : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Analytical Validation : Re-analyze compound purity via NMR/HPLC; impurities >2% may skew results .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify confounding variables .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Modification : Replace isopropyl with cyclopropyl to assess steric effects on target binding .
  • Scaffold Hopping : Synthesize analogs with thiadiazole instead of oxadiazole to evaluate heterocycle specificity .
  • Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., GSK-3β for CNS applications) .

Q. How to evaluate environmental fate and degradation pathways?

Methodological Answer:

  • Biodegradation Assays : Incubate with soil microbiota for 30 days; monitor via LC-MS for breakdown products (e.g., bromofuran cleavage) .
  • Photolysis Studies : Expose to UV light (254 nm) and identify radicals via ESR spectroscopy .
  • Ecotoxicity Testing : Assess Daphnia magna survival at 0.1–10 ppm concentrations .

Q. How to improve metabolic stability for drug development?

Methodological Answer:

  • Liver Microsome Assays : Quantify t1/2_{1/2} using LC-MS; modify labile groups (e.g., methoxy to trifluoromethyl) .
  • Prodrug Design : Mask carbonyl groups as esters to enhance bioavailability .
  • In Silico Tools : Predict metabolic hotspots with ADMET Predictor or SwissADME .

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